ethyl 6-methyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 6-methyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative featuring a fused bicyclic system (4,5,6,7-tetrahydro-1-benzothiophene) with a methyl group at position 6, an ethyl ester at position 3, and a pyrazole-based carboxamide substituent at position 2. The compound’s molecular formula is C₁₇H₂₁N₃O₃S (calculated molecular weight: 347.43 g/mol).
Properties
IUPAC Name |
ethyl 6-methyl-2-[(2-methylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-4-23-17(22)14-11-6-5-10(2)9-13(11)24-16(14)19-15(21)12-7-8-18-20(12)3/h7-8,10H,4-6,9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKZMIZTBBDZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-methyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on antibacterial and anticancer activities.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₂O₃S
- Molecular Weight : 298.37 g/mol
Antibacterial Properties
Recent studies have demonstrated that derivatives of tetrahydrobenzothiophene exhibit notable antibacterial activity. In particular, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3b | E. coli | 1.11 μM |
| 3b | P. aeruginosa | 1.00 μM |
| 3b | Salmonella | 0.54 μM |
| 3b | S. aureus | 1.11 μM |
| Control | Ciprofloxacin | Varies |
In a study published in December 2022, a series of tetrahydrobenzothiophene derivatives were synthesized and tested against common pathogens such as E. coli, P. aeruginosa, Salmonella, and S. aureus. The results indicated that compound 3b exhibited excellent antibacterial activity, particularly against E. coli and P. aeruginosa, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has also been investigated through in vitro studies.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | X μM | Induction of apoptosis |
| HePG2 | Y μM | Inhibition of tubulin polymerization |
In vitro assays on breast cancer (MCF7) and liver cancer (HePG2) cell lines revealed that compounds similar to ethyl 6-methyl derivatives inhibited cell proliferation effectively. The proposed mechanism involves induction of apoptosis and disruption of microtubule dynamics .
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzothiophene derivatives where the target compound was shown to inhibit tubulin polymerization effectively, leading to mitotic arrest in cancer cells . This supports the hypothesis that ethyl 6-methyl derivatives may have similar mechanisms.
Comparison with Similar Compounds
Methyl Ester Analog ()
The closest structural analog is methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which differs only in the ester group (methyl instead of ethyl). Key distinctions include:
- Molecular formula : C₁₅H₁₇N₃O₃S (319.38 g/mol).
- Physicochemical properties: The shorter alkyl chain (methyl vs. ethyl) reduces lipophilicity (logP ~1.8 vs.
- Synthetic yield : Methyl esters are often easier to synthesize due to lower steric hindrance during esterification .
| Property | Target Compound (Ethyl Ester) | Methyl Ester Analog |
|---|---|---|
| Molecular Weight | 347.43 g/mol | 319.38 g/mol |
| logP (Predicted) | ~2.3 | ~1.8 |
| Ester Group Reactivity | Slower hydrolysis (longer alkyl) | Faster hydrolysis |
Chloro-Nitro-Pyrazole Derivative ()
The compound ethyl 2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate introduces a substituted pyrazole (chloro, nitro, methyl groups) linked via an acetyl spacer. Key differences:
Tetrazole-Thioacetyl Pyrazole ()
The compound 5-amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-phenyl-1H-pyrazole-4-carbonitrile replaces the benzothiophene core with a phenyl-pyrazole system and introduces a tetrazole-thioacetyl group. Notable contrasts:
- Molecular formula : C₁₄H₁₂N₆S (296.35 g/mol).
- Hydrogen bonding: The tetrazole ring (pKa ~4.9) enhances acidity, enabling stronger hydrogen-bond donor capacity compared to the carboxamide in the target compound .
Dichlorophenyl-Pyrazole Analog ()
A structurally related compound, 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2]... , highlights the impact of aromatic substituents:
- Pharmacological optimization : Dichlorophenyl groups improve binding affinity to hydrophobic enzyme pockets, a feature absent in the target compound.
- Steric effects : Bulky substituents may hinder crystal packing, affecting solubility and crystallinity .
Q & A
Q. How can synthesis conditions for this compound be optimized to improve yield and purity?
Methodological Answer: Optimization involves iterative adjustments to reaction parameters. Key steps include:
- Catalyst Selection : Use palladium or copper catalysts in polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
- Temperature Control : Maintain temperatures between 60–80°C during cyclization to minimize side reactions .
- Purification Techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity products .
Q. What analytical methods are most reliable for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions and stereochemistry .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangements of the benzothiophene and pyrazole moieties .
- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using a C18 column with UV detection at 254 nm .
Q. How can computational tools predict the drug-likeness and pharmacokinetics of this compound?
Methodological Answer:
- SwissADME : Input the SMILES string to calculate Lipinski’s Rule of Five parameters, bioavailability scores, and gastrointestinal absorption .
- Molecular Weight and LogP : Ensure values align with typical drug-like molecules (e.g., LogP <5, molecular weight <500 Da) .
- Solubility Prediction : Use the ESOL model to estimate aqueous solubility and guide formulation strategies .
Advanced Research Questions
Q. How should molecular docking studies be designed to evaluate this compound’s interaction with biological targets?
Methodological Answer:
- Target Selection : Prioritize proteins with known roles in disease pathways (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- Docking Software : Use AutoDock Vina with optimized force fields. Prepare the ligand by energy minimization (MMFF94) and the protein by removing water molecules .
- Validation : Compare binding affinities with reference drugs (e.g., celecoxib) and validate via molecular dynamics simulations (100 ns trajectories) .
Q. How can contradictory bioactivity data across studies be systematically resolved?
Methodological Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line consistency, serum-free media) .
- Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains discrepancies in IC values .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., halogen vs. methyl groups) to identify critical pharmacophores .
Q. What reaction mechanisms govern the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Kinetic Studies : Perform accelerated degradation experiments at pH 1–13 (37°C) and monitor via HPLC .
- Mechanistic Probes : Use isotopic labeling (O) to track hydrolysis pathways of the ester and amide groups .
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>200°C) to guide storage protocols .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Methodological Answer:
- Library Synthesis : Generate analogs via nucleophilic substitution (e.g., amines for amide groups) or oxidation/reduction of functional groups .
- Bioactivity Profiling : Test analogs against a panel of enzymes/cell lines. For example, replace the methyl group with trifluoromethyl to assess changes in COX-2 inhibition .
- Quantitative SAR (QSAR) : Develop regression models correlating electronic parameters (Hammett constants) with activity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
